molecular formula C10H15BrCl2 B14482417 5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene CAS No. 64819-69-8

5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene

Cat. No.: B14482417
CAS No.: 64819-69-8
M. Wt: 286.03 g/mol
InChI Key: AADSQRFHTJGABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene is an organic compound belonging to the class of organochlorides. Organochlorides are compounds containing a chemical bond between a carbon atom and a chlorine atom. This compound is characterized by the presence of bromine and chlorine atoms attached to a diene structure, which is a hydrocarbon with two double bonds.

Preparation Methods

The synthesis of 5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene can be achieved through various synthetic routes. One common method involves the use of N-bromosuccinimide (NBS) in a free radical reaction. In this reaction, NBS loses the N-bromo atom, leaving behind a succinimidyl radical. This radical then reacts with the target compound to form the desired product . Industrial production methods may involve tubular diazotization reaction technology, which offers advantages such as continuity in production, safety, short reaction time, and energy saving .

Chemical Reactions Analysis

5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene has various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into target molecules.

    Biology: It may be used in studies involving the interaction of halogenated compounds with biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene involves its interaction with molecular targets and pathways. The presence of bromine and chlorine atoms allows it to participate in various chemical reactions, such as free radical reactions and nucleophilic substitutions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially affecting cellular processes and pathways.

Comparison with Similar Compounds

5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of bromine and chlorine atoms on a diene structure, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

64819-69-8

Molecular Formula

C10H15BrCl2

Molecular Weight

286.03 g/mol

IUPAC Name

5-bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene

InChI

InChI=1S/C10H15BrCl2/c1-7(2)10(13)6-9(11)8(3)4-5-12/h4,9-10H,1,5-6H2,2-3H3

InChI Key

AADSQRFHTJGABO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CC(C(=CCCl)C)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.